molecular formula C40H56O3 B1668288 Capsanthin CAS No. 465-42-9

Capsanthin

Cat. No.: B1668288
CAS No.: 465-42-9
M. Wt: 584.9 g/mol
InChI Key: VYIRVAXUEZSDNC-RDJLEWNRSA-N
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Description

Capsanthin is a naturally occurring red pigment found predominantly in the fruits of the Capsicum annuum species, such as red bell peppers and paprika. It belongs to the xanthophyll class of carotenoids, which are oxygen-containing hydrocarbons. This compound is known for its vibrant red color and potent antioxidant properties, making it a valuable compound in various fields, including food, cosmetics, and pharmaceuticals .

Mechanism of Action

Target of Action

Capsanthin, a brightly orange-red–coloured pigment found in paprika fruits (Capsicum annuum), belongs to xanthophylls, a class of oxygen-containing carotenoids . The primary targets of this compound are free radicals and reactive oxygen species (ROS) in the body . It has a strong radical scavenging and singlet oxygen quenching ability due to its characteristic chemical structure .

Mode of Action

This compound interacts with its targets, the free radicals and ROS, by neutralizing them, thereby preventing oxidative stress-induced damage to body tissues and important cellular components . This potent antioxidant action of this compound is responsible for its various pharmacological activities .

Biochemical Pathways

This compound is an important metabolite in carotenoid metabolism, and its production level is closely linked to the expression of the genes for this compound/capsorubin synthase (CCS) and carotenoid hydroxylase (CrtZ) . When these key genes are silenced, the synthesis of this compound is affected .

Pharmacokinetics

The very low aqueous solubility of this compound is responsible for its highly variable and poor oral bioavailability . Moreover, its susceptibility to degradation due to heat, light, oxygen, and moisture poses challenges in the development of stable formulations for this otherwise meritorious compound .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has demonstrated chemopreventive, antitumour, skin photo-protective, anti-inflammatory, and antidiabetic activities . Anti-obesity, anti-adipogenic, and antihyperlipidaemic activities are some of the more important features of this compound . In addition, this compound has been found to delay cell-cycle progression, induce erlotinib-sensitivity, and inhibit tumor progression by inhibiting the EZH2/p21 axis .

Action Environment

Environmental factors such as location and year have a significant influence on the content of carotenoids, including this compound . These factors can affect the synthesis of this compound and, consequently, its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Capsanthin can be synthesized through various methods, including chemical synthesis and biotechnological approaches. One common method involves the extraction of this compound from red pepper fruits using organic solvents such as acetone or ethanol. The extracted pigment is then purified using chromatographic techniques .

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction of paprika oleoresin, which contains a high concentration of this compound. The extraction process typically involves grinding the dried paprika fruits, followed by solvent extraction and purification. Advanced techniques such as supercritical fluid extraction and microencapsulation are also employed to enhance the stability and bioavailability of this compound .

Chemical Reactions Analysis

Types of Reactions: Capsanthin undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are influenced by factors such as light, heat, and the presence of reactive oxygen species .

Common Reagents and Conditions:

Major Products: The major products formed from the reactions of this compound include various oxidation products, such as epoxides and hydroxylated derivatives. These products can significantly alter the color and antioxidant properties of this compound .

Scientific Research Applications

Capsanthin has a wide range of scientific research applications due to its potent antioxidant properties and vibrant color. Some of the key applications include:

Comparison with Similar Compounds

Capsanthin is unique among carotenoids due to its strong antioxidant capacity, which is attributed to its chemical structure. Similar compounds include:

This compound stands out due to its vibrant red color and higher antioxidant capacity compared to other carotenoids, making it a valuable compound in various applications .

Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIRVAXUEZSDNC-RDJLEWNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@@]2(C[C@H](CC2(C)C)O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905012
Record name Capsanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 3.41X10-10 mg/L at 25 °C (estimated), Freely soluble in acetone, chloroform; soluble in methanol, ethanol, ether and benzene; slightly soluble in petroleum ether and carbon disulfide.
Record name Capsanthin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4.65X10-18 mm Hg at 25 °C (estimated)
Record name Capsanthin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Deep carmine-red needles from petroleum ether

CAS No.

465-42-9
Record name Capsanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-42-9
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Record name Capsanthin
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Record name Capsanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,3'S,5'R)-3,3'-dihydroxy-β,κ-caroten-6'-one
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Record name CAPSANTHIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Capsanthin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

176 °C
Record name Capsanthin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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